PEG2 vs. PEG4 Linker Geometry
BocNH-PEG2-CH2COONHS incorporates a PEG2 spacer (two ethylene glycol units) that is specifically selected for PROTAC applications requiring compact linker geometries. PEG2 confers the smallest hydration shell sufficient to quench aggregation while maintaining a backbone shorter than most ligand–ligase distances, making it well-suited to 'tight' geometries where the binding pockets are situated almost face-to-face [1]. In contrast, PEG4-based linkers introduce longer molecular spacing that reduces spatial interference but alters the mutual orientation necessary for productive ubiquitination in compact systems .
PEG4: 4 units; longer spacing reduces steric hindrance but may alter ternary complex orientation.
| Evidence Dimension | Linker spacer length and conformational geometry suitability |
|---|---|
| Target Compound Data | PEG2: two ethylene glycol units; backbone shorter than most ligand–ligase distances; suited to 'tight' binding pocket geometries |
| Comparator Or Baseline | PEG4: four ethylene glycol units; provides longer intermolecular distance; reduces steric hindrance but may alter ternary complex orientation |
| Quantified Difference | PEG2 backbone length approximately half that of PEG4; PEG4 'provides longer intermolecular distance' compared to PEG2 |
| Conditions | PROTAC ternary complex formation context (class-level inference from PROTAC linker design literature) |
Why This Matters
For PROTAC development programs where target protein and E3 ligase binding pockets are proximal, PEG2 linker selection is critical to achieving productive ternary complex geometry; PEG4 substitution risks suboptimal ubiquitination efficiency.
- [1] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. 'PEG2 confers the smallest hydration shell: two ether oxygens are sufficient to quench aggregation, but the backbone is still shorter than most ligand–ligase distances, making it well-suited to 'tight' geometries.' View Source
